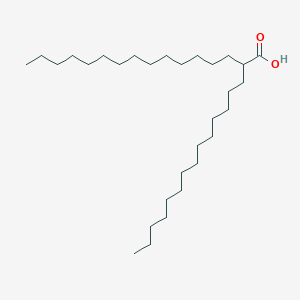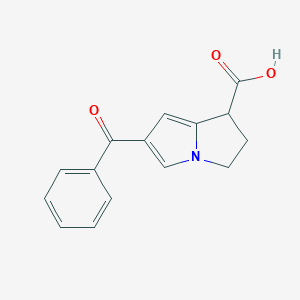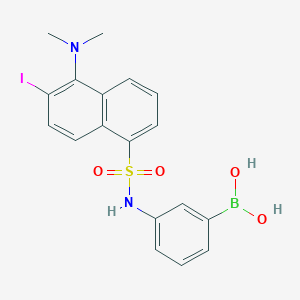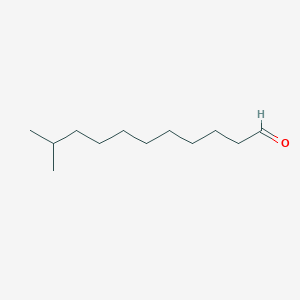
10-Methylundecanal
Overview
Description
10-Methylundecanal, also known as 2-Methylundecanal, is an organic compound that is used in the fragrance industry . It is also known by other names such as Aldehyde M.N.A., Methyl-n-nonylacetaldehyde, Methylnonylacetaldehyde, Methylnonylacetic aldehyde, 2-Methyl-1-undecanal, Aldehyde C-12, and MNA . The molecular formula of 10-Methylundecanal is C12H24O .
Synthesis Analysis
10-Methylundecanal can be synthesized from methyl nonyl ketone . The synthesis involves converting methyl nonyl ketone to its glycidate by allowing it to react with alkyl chloroacetate . This method of synthesis is known as the Darzens reaction .
Molecular Structure Analysis
The molecular weight of 10-Methylundecanal is 184.3184 . The molecule contains a total of 36 bonds, including 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .
Physical And Chemical Properties Analysis
10-Methylundecanal is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol . It has a molecular weight of 184.32 .
Scientific Research Applications
Synthesis and Spectral Studies
10-Methylundecanal, a derivative of methyl 10-hydroxyundecanoate, has been explored in the synthesis of fatty products like methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and its diazaphospholidin counterpart. These compounds are synthesized through reactions involving phosphorus oxychloride, aminoethanol, and ethylenediamine, showcasing the chemical versatility of 10-Methylundecanal derivatives (Saeed, Mustafa, Rauf, & Osman, 1994).
Isotope Labelling in Lipid Studies
The compound plays a role in the study of lipid metabolism, especially in the synthesis of isotope-labeled lipids like tetradeuterated 10-methylundecanoic acid. Such isotopically labeled compounds are crucial for understanding long-chain fatty acid metabolism in medical research (Johnson & Poulos, 1989).
Role in Antibiotic Composition
10-Methylundecanal derivatives are also identified as constituents in antibiotics like enduracidins. These compounds have distinct unsaturated fatty acid moieties, indicating the significance of 10-Methylundecanal in antibiotic structures (Iwasaki et al., 1973).
Alternative Energy Research
In the field of alternative energy, 10-Methylundecanal derivatives are examined for their potential in biodiesel production. Studies have focused on the performance and emission characteristics of diesel engines using biodiesel blends derived from various vegetable oils, highlighting the environmental applications of such compounds (Rakopoulos et al., 2006).
Bacterial Interactions and Plant Defense
Research into phytopathogenic bacteria like Xanthomonas campestris has revealed the emission of volatile compounds, including 10-methylundecanal derivatives. These compounds play a role in interorganismic interactions and defense mechanisms in plants, signifying their importance in agricultural science (Weise et al., 2012).
Corrosion Inhibition
10-Methylundecanal derivatives have been explored for their potential as corrosion inhibitors. Their effectiveness in preventing corrosion of metals like carbon steel in acidic environments showcases their industrial applications (Chauhan et al., 2020).
properties
IUPAC Name |
10-methylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDWYVQVPWJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448759 | |
| Record name | Undecanal, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylundecanal | |
CAS RN |
68820-37-1 | |
| Record name | 10-Methylundecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68820-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanal, 10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





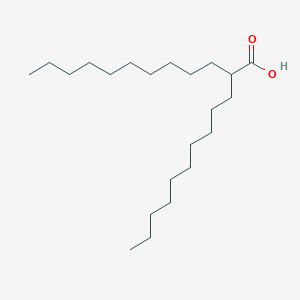

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)


![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)

![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
